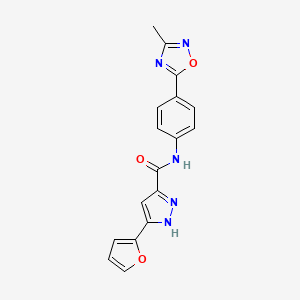

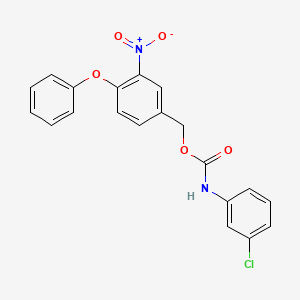

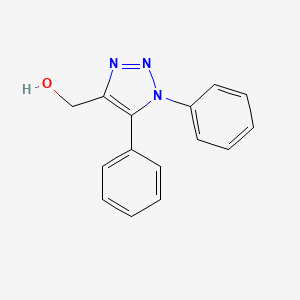

![molecular formula C18H15F3N2O2S B2769293 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2097860-06-3](/img/structure/B2769293.png)

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . It’s an essential compound with a variety of properties and applications. Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Furan is a five-membered heterocyclic compound containing an oxygen atom. Both thiophene and furan are considered to be structural alerts .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . Furan also has a five-membered ring, but with an oxygen atom instead .Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Synthesis of Novel Compounds

Researchers have developed methods to synthesize novel pyridine and naphthyridine derivatives using furan and thiophene as core building blocks. These compounds were further reacted with arene diazonium salts and hydrazines to produce hydrazo derivatives and pyrazolo[3,4-H][1,6]naphthyridine derivatives, respectively, showcasing the versatility of furan and thiophene in synthesizing complex molecules with potential for diverse applications (Abdelrazek et al., 2010).

Material Science Applications

In material science, thiophenyl and furanyl ureas have been explored for their antiviral properties, demonstrating the potential of these compounds in developing materials with bioactive properties. The research provides foundational knowledge for further exploration of similar compounds in material applications with inherent biological activity (O'sullivan & Wallis, 1975).

Photovoltaic Applications

Phenothiazine derivatives containing furan and thiophene linkers have been synthesized and used in dye-sensitized solar cells, with the furan-linked derivatives showing significant improvement in solar energy-to-electricity conversion efficiency. This highlights the role of furan and thiophene derivatives in enhancing the performance of renewable energy technologies (Kim et al., 2011).

Chemical Synthesis and Catalysis

The application of furan and thiophene derivatives in chemical synthesis has been demonstrated through the development of catalytic processes. For instance, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been employed to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, illustrating the utility of these compounds in facilitating complex chemical transformations (Reddy et al., 2012).

Computational Studies and Biological Applications

Computational studies on urea and thiourea derivatives, including 1,3-bis[(E)-furan-2-yl)methylene]urea and thiourea, have provided insights into their antibacterial and antifungal activities. These studies not only showcase the potential of such compounds in biological applications but also highlight the importance of computational chemistry in predicting the activity of novel compounds (Alabi et al., 2020).

将来の方向性

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry and academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c19-18(20,21)14-4-1-2-5-15(14)23-17(24)22-10-13(12-7-9-26-11-12)16-6-3-8-25-16/h1-9,11,13H,10H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRINPQQPWYRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

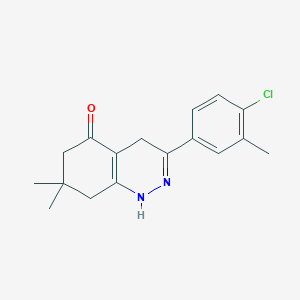

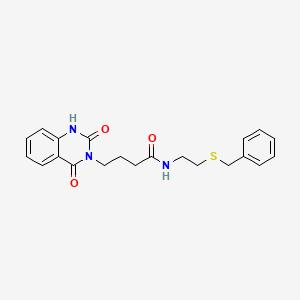

![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)

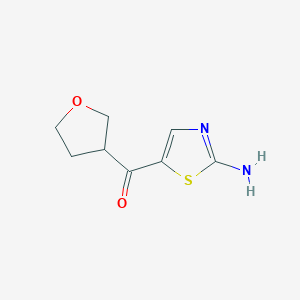

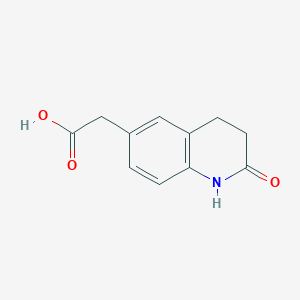

![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)

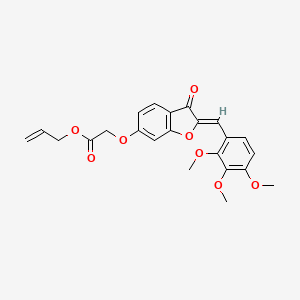

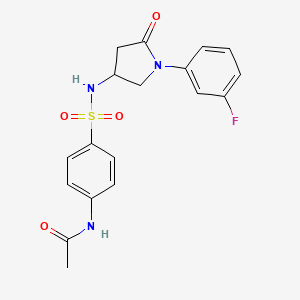

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)

![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)

![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)